molecular formula C30H24N4O6S4 B2539539 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 306322-08-7

2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2539539
CAS No.: 306322-08-7
M. Wt: 664.78
InChI Key: LEJRFCJLDRELSS-YEUCEMRASA-N
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Description

2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C30H24N4O6S4 and its molecular weight is 664.78. The purity is usually 95%.
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Biological Activity

The compound 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a hybrid molecule that combines elements of thiazolidinone and indole structures. This combination is of significant interest in medicinal chemistry due to the potential for enhanced biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones and their derivatives. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Thiazolidinone Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
Compound 80.004–0.030.008–0.06En. cloacaeE. coli
Compound 5d37.9–113.857.8–118.3S. aureusL. monocytogenes
Compound 110.011-En. cloacae-

The most active compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics such as ampicillin and streptomycin, indicating a higher potency against tested bacterial strains . For instance, compound 8 exhibited an MIC of 0.004mg mL0.004\,\text{mg mL} against En. cloacae, while compound 5d showed comparable efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the thiazolidinone ring significantly influence biological activity. The presence of specific substituents, such as the 3-methylbutanoic acid , enhances antibacterial potency . Compounds with indole fragments have also been shown to exhibit dual activity against both bacteria and fungi, suggesting that the integration of these structural features is beneficial for developing effective antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on MRSA Resistance : A study evaluated the effectiveness of compound 5d against MRSA strains, demonstrating superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The results indicated that the compound could serve as a potential treatment option for infections caused by resistant bacterial strains.
  • Fungal Infections : Another investigation focused on antifungal activity, where compounds derived from thiazolidinones exhibited MIC values ranging from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance . This highlights the potential application of these compounds in treating fungal infections.

Properties

IUPAC Name

2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJRFCJLDRELSS-YEUCEMRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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